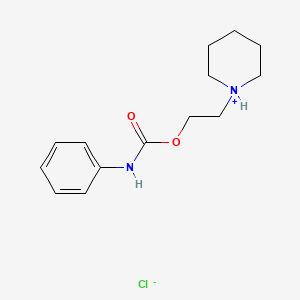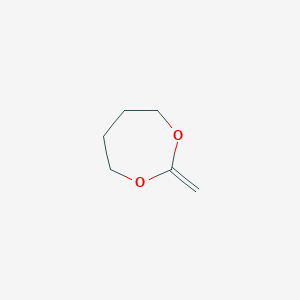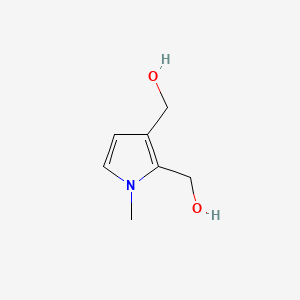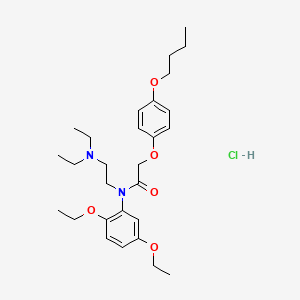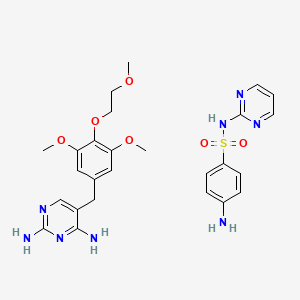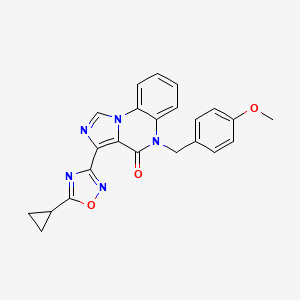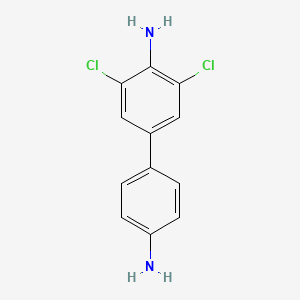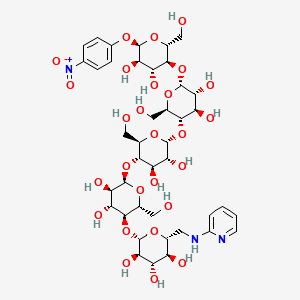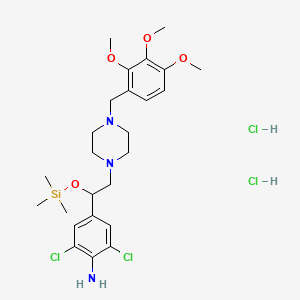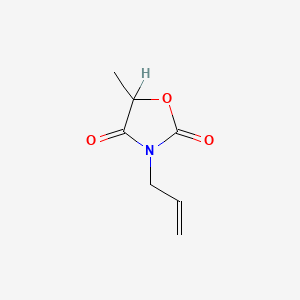
Allomethadione
Übersicht
Beschreibung
Allomethadione is a molecule with the formula C7H9NO3 and a molecular weight of 155.15 . It is also known by other synonyms such as aloxidone, allomethadion, allydione, malazol, malidone, and allometadione .
Molecular Structure Analysis
The molecular structure of Allomethadione consists of 7 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in specialized chemical databases .Physical And Chemical Properties Analysis
Allomethadione has a molecular weight of 155.15 and a formula of C7H9NO3 . Other properties such as melting point, boiling point, density, refractive index, and pKa are mentioned .Wissenschaftliche Forschungsanwendungen
1. Allometry in Plant Research Allometry, the study of the relative growth of a part of an organism in relation to the whole, is significant in plant research. Allometric relations are applied in various aspects such as habitat response, reproductive strategies, and competition dynamics. In the context of Dao-di herbs, allometry is employed to optimize habitat selection, biomass accumulation of medicinal parts, and the overall cultivation and management process (Zhang, Guo, Huang, & Wang, 2013).
2. Proteomics in Reproductive Medicine The application of mass spectrometry-based proteomic techniques in reproductive medicine has revolutionized our understanding of pregnancy-related pathologies. Proteomics facilitate the identification of protein biomarkers, enhancing early diagnosis and treatment in various conditions related to human pregnancy (Kolialexi, Mavrou, Spyrou, & Tsangaris, 2008).
3. Allometry in Insect Development Insect development is significantly influenced by allometry. The study of allometry in insects offers insights into the genetic, developmental, and physiological mechanisms that dictate the proportional growth of body parts. Insulin/IGF signaling, known for its role in size regulation, may also play a pivotal role in shaping organismal form in insects (Shingleton, Frankino, Flatt, Nijhout, & Emlen, 2007).
4. Allometry in Dose Translation Studies The translation of drug dosages from animal models to humans often utilizes allometric principles. Allometry aids in deriving more accurate human equivalent doses (HED), particularly relevant in phase I and II clinical trials. This approach ensures appropriate dosage adjustments between species, critical in developing new drugs (Reagan-Shaw, Nihal, & Ahmad, 2007).
5. Digital Anthropometry in Clinical Nutrition Digital anthropometry, the digital measurement of the human body, has applications in clinical nutrition for assessing growth, body composition, and health risks. The advent of digital technology like three-dimensional optical imaging has transformed the field, enabling more precise measurements and opening new research avenues in nutrition science (Heymsfield, Bourgeois, Ng, Sommer, Li, & Shepherd, 2018).
6. Clinical Application of Proteomics Proteomics, the comprehensive study of all proteins in a cell or tissue, is increasingly important in clinical applications. It assists in understanding protein changes between healthy and diseased states, enabling the discovery of biomarkers for disease diagnosis and treatment strategies (Colantonio & Chan, 2005).
7. Metabolomics in Medicine Metabolomics, the study of small molecule metabolites in biological systems, has numerous applications in medicine, including developing new diagnostic tools. Technological advancements in nuclear magnetic resonance and mass spectrometry have enhanced our ability to analyze metabolomic profiles, which is crucial for biomarker identification and understanding biological pathways (Alonso, Marsal, & Julià, 2015).
8. Allometry in Radiation Dose Assessment Allometric techniques are utilized in predicting radionuclide tissue concentrations across a range of species, aiding in radiation dose assessment for biota. This approach helps in deriving uptake and elimination factors for animals, essential in environmental radioactivity studies (Higley, Domotor, & Antonio, 2003).
9. Allometry in Vascular System Research Allometry, particularly in the vascular system, is integral to understanding the relationship between body size and physiology. The study of allometric principles helps in explaining phenomena like the Kleiber law and provides insights into the ergodicity in fractal vascular systems, relevant in biophysical and biomedical research (Nosonovsky & Roy, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-4-8-6(9)5(2)11-7(8)10/h3,5H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZXRENCCHMZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)O1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862119 | |
| Record name | 3-Allyl-5-methyloxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allomethadione | |
CAS RN |
526-35-2 | |
| Record name | 5-Methyl-3-(2-propen-1-yl)-2,4-oxazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allomethadione [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Allyl-5-methyloxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allomethadione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOMETHADIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFT641Z2YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



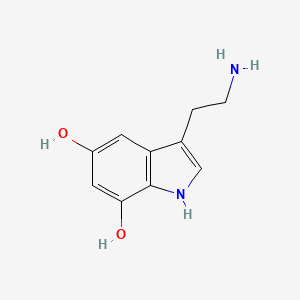
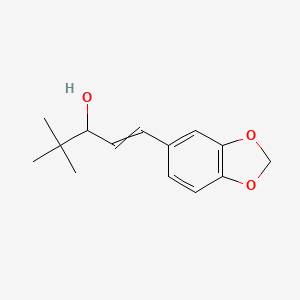
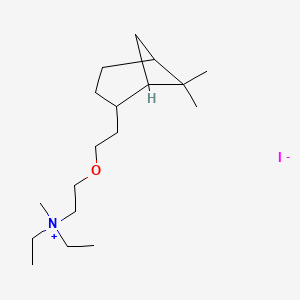
![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)
![N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1205772.png)
